N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)benzamide
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Overview
Description
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)benzamide: is an organic compound that features a benzamide group linked to a pyridine ring, which is further substituted with a dioxaborolane moiety. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)benzamide typically involves the coupling of a pyridine derivative with a benzamide derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid or ester reacts with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The dioxaborolane moiety can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium or copper catalysts are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various aryl derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)benzamide is used as a building block for the construction of more complex molecules. Its boron-containing moiety makes it valuable in Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: It can be used to develop enzyme inhibitors or other therapeutic agents .
Industry: In the materials science industry, this compound can be utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties .
Mechanism of Action
The mechanism by which N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)benzamide exerts its effects involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The pyridine ring can participate in coordination chemistry, interacting with metal ions and other electrophiles .
Comparison with Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole derivatives
Uniqueness: N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)benzamide is unique due to its combination of a benzamide group with a pyridine ring and a dioxaborolane moiety. This structure provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C18H21BN2O3 |
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Molecular Weight |
324.2 g/mol |
IUPAC Name |
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]benzamide |
InChI |
InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)14-10-11-15(20-12-14)21-16(22)13-8-6-5-7-9-13/h5-12H,1-4H3,(H,20,21,22) |
InChI Key |
YCUMVJXSFKYUAA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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